Chloromethanesulfonate

Organic synthesis Ring expansion Polycyclic ether synthesis

Chloromethanesulfonate (CAS 10352-63-3 as sodium salt; also referred to as monochlate, Mc = ClCH₂SO₂⁻) is a halogenated alkyl sulfonate ester/salt belonging to the methanesulfonate structural class. It is characterized by the substitution of one hydrogen on the methyl group of methanesulfonate with a chlorine atom, yielding the anion CH₂ClSO₃⁻ (MW 129.54 g/mol as free anion; 152.53 g/mol as sodium salt).

Molecular Formula CH2ClO3S-
Molecular Weight 129.54 g/mol
Cat. No. B8650481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethanesulfonate
Molecular FormulaCH2ClO3S-
Molecular Weight129.54 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)[O-])Cl
InChIInChI=1S/CH3ClO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5)/p-1
InChIKeyHMPHJJBZKIZRHG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethanesulfonate Procurement Guide: A Chloromethyl-Activated Sulfonate for Demanding SN2 Transformations and Selective Bioconjugation


Chloromethanesulfonate (CAS 10352-63-3 as sodium salt; also referred to as monochlate, Mc = ClCH₂SO₂⁻) is a halogenated alkyl sulfonate ester/salt belonging to the methanesulfonate structural class. It is characterized by the substitution of one hydrogen on the methyl group of methanesulfonate with a chlorine atom, yielding the anion CH₂ClSO₃⁻ (MW 129.54 g/mol as free anion; 152.53 g/mol as sodium salt) [1]. This chlorine substitution electronically activates the sulfonate leaving group through the electron-withdrawing inductive effect of chlorine, placing its nucleofugality between that of mesylate (CH₃SO₃⁻) and triflate (CF₃SO₃⁻), while offering greater stability than triflate and higher reactivity than mesylate [2]. Commercially, it is available as the sodium salt (purity typically ≥95%) and as the sulfonyl chloride derivative (chloromethanesulfonyl chloride, CAS 3518-65-8), which serves as the primary reagent for installing the chloromethanesulfonate group onto alcohol substrates .

Why Mesylate or Triflate Cannot Substitute for Chloromethanesulfonate in Critical Synthetic Steps


The three commonly deployed sulfonate leaving groups—mesylate (MsO⁻), triflate (TfO⁻), and chloromethanesulfonate (McO⁻)—occupy distinct and non-overlapping positions in the reactivity–stability continuum. Mesylate offers good stability but suffers from insufficient nucleofugality, leading to very slow reaction rates and poor yields in sterically demanding or electronically deactivated substrates . Triflate provides exceptional nucleofugality but is frequently too unstable to isolate, precluding its use in multi-step sequences where the activated intermediate must be purified or stored . Direct experimental evidence demonstrates that in steroid secondary alcohol inversion, the corresponding mesylate reacted with very slow rate and inferior yield, while the triflate was so unstable it could not be isolated; only the chloromethanesulfonate (monochlate) combined sufficient reactivity with adequate stability to deliver the inverted acetate in high yield [1]. In cyclic ether ring-expansion reactions, the chloromethanesulfonate proceeded efficiently at 50 °C with Zn(OAc)₂, whereas the mesylate required forcing reflux conditions and still gave inferior conversion [2]. These pairwise comparisons establish that mesylate and triflate cannot serve as drop-in replacements for chloromethanesulfonate without compromising either reaction efficiency or operational practicality.

Quantitative Differentiation Evidence for Chloromethanesulfonate: Head-to-Head Performance Data Against Closest Analogs


Cyclic Ether Ring Expansion: Chloromethanesulfonate Outperforms Mesylate in Both Rate and Yield Under Milder Conditions

In a direct comparison within the same study, cyclic ethers bearing a chloromethanesulfonate leaving group underwent Zn(OAc)₂-mediated stereoselective rearrangement-ring expansion at 50 °C in AcOH–H₂O (1:1) to give 2,3-trans-tetrahydropyrans and oxepanes in good yield. Under these identical conditions, the corresponding mesylate (6b) gave no reaction; unreacted starting material was recovered, and forcing reflux conditions were required to achieve ring expansion, albeit with lower efficiency [1]. This comparison was reproduced and confirmed in a separate RIKEN study reporting that the chloromethanesulfonate reaction proceeded 'in higher yield and at a faster rate than the corresponding mesylates' [2]. The chloromethanesulfonate also enabled ring expansion under neutral conditions (dioxane–H₂O), permitting the synthesis of acid- or base-sensitive cyclic ethers that would be incompatible with mesylate protocols [1].

Organic synthesis Ring expansion Polycyclic ether synthesis

Antineoplastic Activity: 2-Chloroethyl Chloromethanesulfonate (T/C = 218%) vs. 2-Chloroethyl Methanesulfonate Prototype in P388 Leukemia

In a systematic structure–activity study of 2-haloethyl sulfonates as antineoplastic alkylating agents, 2-chloroethyl chloromethanesulfonate demonstrated antineoplastic activity 'much superior to that of the prototype, 2-chloroethyl methanesulfonate' [1]. The chloromethanesulfonate ester exhibited high activity with a T/C (treated/control survival time ratio) of 218% against P388 leukemia in mice, making it among the most active compounds in the series [1]. In a follow-up mechanistic study, 2-chloroethyl chloromethanesulfonate was identified as 'the most effective compound against P388 leukemia' among 24 sulfonates tested, with a moderate level of alkylating activity and a low level of DNA cross-linking activity [2]. Notably, none of the arenesulfonates tested in the initial study were active, underscoring the specific advantage conferred by the chloromethanesulfonate pharmacophore [1].

Medicinal chemistry Anticancer agents Alkylating agents

DNA Cross-Linking Profile: 2-Chloroethyl Chloromethanesulfonate Produces Less DNA Cross-Linking Than Chlorozotocin at Comparable Alkylating Activity

In a comprehensive in vitro characterization of 24 2-haloethyl sulfonates, 2-chloroethyl chloromethanesulfonate was compared with chlorozotocin, a clinically recognized 2-chloroethylating agent. While both compounds exhibited comparable levels of total alkylating activity, the chloromethanesulfonate caused 'much less cross-linking of DNA' than chlorozotocin [1]. This uncoupling of alkylating potency from DNA cross-linking—a property linked to reduced nonspecific genotoxicity—represents a mechanistically significant differentiation. The chloromethanesulfonate also demonstrated potent inhibition of L1210 cell proliferation despite its low cross-linking activity, suggesting that its antiproliferative mechanism may be partially independent of DNA interstrand cross-link formation [1].

DNA damage Alkylating agents Mechanism of action

Ion Exchange Chromatography: Sulfomethyl Pullulan (via Chloromethanesulfonate) Delivers 47% Lower Swelling Than Carboxymethyl Pullulan at Comparable Capacity

In the preparation of bead-shaped pullulan ion exchangers, sulfomethyl (SM) pullulan was synthesized by reacting crosslinked pullulan with sodium chloromethanesulfonate, while carboxymethyl (CM) pullulan was prepared using chloroacetic acid as the alkylating agent. The SM-pullulan exhibited a cation-exchange capacity of 1.52 meq/g with a degree of swelling of 5.8 cm³/g, compared to CM-pullulan at 1.60 meq/g capacity and 11.0 cm³/g swelling [1]. Thus, while the two ion exchangers possess nearly equivalent ion-exchange capacities (only 5% difference), the sulfomethyl derivative swells 47% less (5.8 vs. 11.0 cm³/g). In column chromatography, lower swelling translates directly to reduced back-pressure, improved flow characteristics, and better mechanical stability of the packed bed [1].

Ion exchange chromatography Biopolymer modification Pullulan

Ethambutol-Isoniazid Methanesulfonate Synthesis: Chloromethane Sulfonate Process Achieves 71% Yield vs. 60% in Prior Art, with Eliminated Intermediate Isolation

US Patent 4,450,274 discloses an improved process for preparing ethambutol-isoniazid-methane sulfonate, an antituberculosis agent. In the prior art process, isoniazid-methane sulfonic acid or its sodium salt was separately prepared, isolated, and purified before reaction with ethambutol, yielding only approximately 60% of the final product [1]. The patented process instead reacts ethambutol directly with chloromethane sulfonic acid (or its sodium salt, i.e., sodium chloromethanesulfonate) in alcoholic solvent, generating ethambutol-chloromethane-sulfonate as an intermediate. Without any isolation or purification of this intermediate, isoniazid is added directly to the reaction mixture to afford the final product. Example 1 of the patent demonstrates a 71% theoretical yield (47.4 g from 20.4 g ethambutol) [1]. This represents an 11-percentage-point yield improvement (71% vs. 60%) while eliminating an entire intermediate isolation and purification step, thereby reducing processing time, solvent consumption, and manufacturing cost [1].

Pharmaceutical process chemistry Antituberculosis agents Ethambutol

Methanogenesis Inhibition: (4-Hydroxyphenyl) Chloromethanesulfonate Targets Aceticlastic Pathway Distinct from 2-Bromoethanesulfonate

A 2022 study demonstrated that (4-hydroxyphenyl) chloromethanesulfonate (C-1) acts as a methanogenesis inhibitor with a mechanism-of-action profile clearly differentiated from the benchmark inhibitor 2-bromoethanesulfonate (BES). C-1 strongly and selectively inhibited the aceticlastic methanogenesis route, whereas BES is established to target methyl-coenzyme M reductase (MCR), the terminal enzyme in all methanogenic pathways [1]. The authors explicitly concluded that 'the inhibitory target of C-1 was different from the well-known methanogenic inhibitor 2-bromoethanesulfonate' [1]. At an application rate of 1 mg/kg soil, C-1 reduced headspace methane concentration from 28.4 µg/mL (untreated control) to 1.3 µg/mL, representing a 95.4% reduction . C-1 treatment selectively affected the archaeal community (particularly Methanosarcina spp.) without significantly altering the bacterial community, indicating target specificity [1]. Additionally, C-1 exhibited a secondary effect of inhibiting dechlorination of chlorophenols, a property absent in BES [1].

Methane mitigation Agricultural chemistry Methanogenic archaea

High-Value Application Scenarios for Chloromethanesulfonate Based on Verified Differentiation Evidence


Stereoselective Inversion of Sterically Hindered Secondary Alcohols in Natural Product Total Synthesis

In complex natural product synthesis where a secondary alcohol must be inverted with complete stereochemical fidelity, chloromethanesulfonate (activated with CsOAc/18-crown-6) provides inverted acetates in high yields where mesylate gives very slow, low-yielding reactions and triflate is too unstable to isolate. This has been validated in steroid systems and in the total synthesis of hemibrevetoxin B, where the chloromethanesulfonate-mediated double rearrangement-ring expansion constructed the CD-ring system effectively at 60–80 °C with Zn(OAc)₂ in aqueous AcOH [1]. Procurement of chloromethanesulfonyl chloride as the activating reagent is essential when the substrate bears acid- or base-sensitive functionality that precludes the forcing conditions required for mesylate displacement.

GMP-Compliant Pharmaceutical Process Development for Ethambutol-Derived Antituberculosis Agents

Manufacturing process chemists developing ethambutol-isoniazid-methane sulfonate (or structurally related sulfonate-linked antituberculosis conjugates) benefit from the demonstrated 18% relative yield improvement (71% vs. 60%) and elimination of intermediate isolation when sodium chloromethanesulfonate is used as the sulfonate donor instead of pre-formed methane sulfonate intermediates [1]. The one-pot process, validated at pilot scale in the patent literature, reduces solvent usage, processing time, and waste generation, directly improving process mass intensity—a key metric for sustainable pharmaceutical manufacturing.

Preparation of Low-Swelling Sulfomethyl Polysaccharide Ion Exchange Resins for Biomolecule Chromatography

For downstream bioprocessing applications requiring cation-exchange chromatography media with high mechanical stability and low back-pressure, sodium chloromethanesulfonate is the reagent of choice for introducing sulfomethyl functional groups onto crosslinked polysaccharide matrices (pullulan, cellulose). The resulting sulfomethyl resins exhibit approximately 47% lower swelling than carboxymethyl resins (5.8 vs. 11.0 cm³/g) while maintaining comparable ion-exchange capacity (1.52 vs. 1.60 meq/g) [1]. This translates to longer column lifetimes, higher flow rates, and more reproducible separations in preparative-scale protein purification.

Agricultural Methane Emission Control with Orthogonal Inhibitory Mechanism to 2-Bromoethanesulfonate

In paddy rice cultivation and other anaerobic agricultural environments where methane emissions must be controlled, (4-hydroxyphenyl) chloromethanesulfonate provides a mechanistically distinct alternative to the industry-standard inhibitor 2-bromoethanesulfonate. The chloromethanesulfonate derivative selectively targets the aceticlastic methanogenesis pathway rather than methyl-coenzyme M reductase, achieving 95.4% methane reduction at 1 mg/kg soil application while preserving the broader bacterial community [1]. This orthogonal mechanism is particularly valuable in integrated methane management strategies where resistance to BES has emerged or where selective pathway inhibition is desired to avoid disrupting methylotrophic methanogen populations.

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